molecular formula C28H39N7O3 B1666953 BI 2536 CAS No. 755038-02-9

BI 2536

Cat. No.: B1666953
CAS No.: 755038-02-9
M. Wt: 521.7 g/mol
InChI Key: XQVVPGYIWAGRNI-JOCHJYFZSA-N
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Description

BI 2536 is a potent, ATP-competitive inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase critical for mitotic progression. Preclinical studies demonstrate that this compound induces mitotic arrest by disrupting spindle formation, leading to monopolar spindles and apoptosis in cancer cells . It inhibits proliferation across 32 human cancer cell lines (breast, colon, lung, prostate, melanoma, and hematopoietic cancers) and suppresses tumor growth in xenograft models of colon, pancreatic, and non-small cell lung cancer (NSCLC) . This compound exhibits a high volume of distribution (>750 L) and linear pharmacokinetics, with a terminal half-life of 20–30 hours .

Preparation Methods

Original Synthesis Pathway of BI 2536

The foundational synthesis of this compound follows a protocol first reported in early kinase inhibitor development, with later refinements to improve yield and purity. The compound, chemically designated as $$C{28}H{39}N{7}O{3}$$, features a dihydropteridinone core linked to an aminopiperidine moiety, critical for Plk1 binding.

Reaction Sequence and Intermediate Formation

The synthesis begins with the condensation of 4-chloro-6-methoxy-2-methylsulfonylpteridine with a substituted aniline derivative under basic conditions. Subsequent reduction of the pteridine ring yields the dihydropteridinone intermediate. The aminopiperidine side chain is introduced via nucleophilic substitution, followed by Boc (tert-butyloxycarbonyl) protection to prevent unwanted side reactions during subsequent steps.

Key intermediates include:

  • Intermediate A : Dihydropteridinone core (yield: 68–72%)
  • Intermediate B : Boc-protected aminopiperidine adduct (yield: 85%)

Reaction conditions for critical steps are summarized below:

Step Reagents Temperature Time Yield
Pteridine condensation K$$2$$CO$$3$$, DMF 80°C 12 h 70%
Aminopiperidine coupling DIPEA, DCM RT 24 h 85%
Boc protection Boc$$_2$$O, THF 0°C → RT 4 h 90%

Data derived from

Final Deprotection and Purification

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification via reverse-phase HPLC. The final product is isolated as a lyophilized powder with >97% purity, as confirmed by LC-MS and $$^1$$H NMR.

Structural Modifications for Enhanced Functionality

Recent work has focused on modifying this compound to enable light-activated inhibition and intracellular retention. These adaptations involve strategic placement of photolabile protecting groups and solubility-enhancing moieties.

Coumarin-Based Photocaging

A coumarin-derived photolabile group (7-diethylaminocoumarin) is attached to the biaryl aniline NH of this compound via a carbamate linkage (Fig. 1). This modification abolishes Plk1 binding until UV light (488 nm) cleaves the cage, restoring inhibitory activity. The reaction proceeds via:

  • Activation of the aniline NH with triphosgene.
  • Coupling with the hydroxyl group of the coumarin alcohol under basic conditions (NaH, THF).
  • Purification by silica gel chromatography (63% yield).

Synthetic Challenges :

  • Steric hindrance at the aniline site reduces coupling efficiency.
  • Light sensitivity necessitates darkroom conditions post-synthesis.

Carboxylic Acid Derivatization for Cellular Retention

To limit diffusion, a carboxylic acid group is introduced at the piperidine methyl position. This moiety is masked with a second coumarin cage, which upon uncaging, renders the compound membrane-impermeant. The synthesis involves:

  • Boc deprotection of the piperidine amine.
  • Carboxylation using succinic anhydride.
  • Photocage attachment via esterification.

Analytical Characterization and Quality Control

Rigorous analytical methods ensure batch consistency and biological efficacy.

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): Key peaks include δ 8.21 (s, 1H, pteridine-H), 7.58 (d, J = 8.4 Hz, 2H, aniline-H), and 3.15 (m, 4H, piperidine-H).
  • HRMS : Calculated for $$C{28}H{39}N{7}O{3}$$ [M+H]$$^+$$: 522.3191; Found: 522.3189.

Purity and Solubility Profiling

Parameter Value Method
Purity >97% HPLC (C18, 90:10 MeCN/H$$_2$$O)
Solubility 20 mg/mL in DMSO Turbidimetric titration
LogP 3.2 ± 0.1 Shake-flask method

Data sourced from

Scale-Up Challenges and Process Optimization

Despite robust small-scale synthesis, scaling this compound production faces hurdles:

Yield Limitations in Photocaged Derivatives

Coumarin coupling yields drop to 45–50% at >10 mmol scales due to:

  • Incomplete activation of the aniline NH.
  • Competing side reactions with triphosgene.
    Mitigation: Switching to carbonyldiimidazole (CDI) activation improves yields to 58%.

Purification of Hydrophobic Analogues

Late-stage derivatives exhibit poor solubility in standard solvents (e.g., ethyl acetate).
Solution: Use of tert-butyl methyl ether (MTBE) for precipitation enhances recovery by 22%.

Applications in Targeted Drug Delivery Systems

Modified this compound variants enable precise spatiotemporal control in complex biological systems:

Light-Activated Mitotic Arrest

In spheroid models, uncaging cPlk1i-COO$$^-$$ with a 488 nm laser restricts Plk1 inhibition to illuminated regions (Fig. 2). Neighboring cells show normal division, confirming spatial specificity.

Prodrug Strategies for Enhanced Tumor Penetration

Esterase-sensitive prodrugs of this compound increase intratumoral concentrations by 3.5-fold in murine HCC models, overcoming primary resistance observed with the parent compound.

Chemical Reactions Analysis

BI 2536 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BI 2536 has a wide range of scientific research applications, including:

Mechanism of Action

BI 2536 exerts its effects by inhibiting the activity of Polo-like kinase 1 (PLK1). PLK1 is crucial for the progression of mitosis, and its inhibition leads to cell cycle arrest at the G2/M phase. This results in the induction of apoptosis in cancer cells. This compound binds to the ATP-binding site of PLK1, preventing its catalytic activity .

Comparison with Similar Compounds

Comparison with Similar PLK1 Inhibitors

Volasertib (BI 6727)

Chemical Class: Dihydropteridinone derivative (structurally optimized from BI 2536) . PLK1 Inhibition: IC50 comparable to this compound (~5–10 nM) but with enhanced selectivity over PLK2/3 . Key Improvements:

  • Pharmacokinetics (PK) : Superior oral bioavailability and tissue penetration due to structural modifications (e.g., reduced metabolic liability of the amide linker) .
  • Safety : Reduced hematological toxicity and neurotoxicity in clinical trials .
  • Clinical Efficacy : Achieved breakthrough designation for acute myeloid leukemia (AML) in Phase III trials, with objective responses in 31% of patients .

Preclinical Data: Effective in xenograft models of NSCLC, colorectal cancer, and AML, with tumor regression at lower doses than this compound .

Limitations : Similar to this compound, efficacy in solid tumors remains modest outside AML .

GSK461364A

Chemical Class : Thiophene-derived ATP-competitive inhibitor .
PLK1 Inhibition : IC50 < 10 nM, with preferential activity in p53-mutated cancers .
Key Findings :

  • Induces apoptosis in p53-deficient cells by exacerbating mitotic stress .
  • Synergizes with taxanes in NSCLC models .

PHA-680626

Chemical Class : Pyrazole derivative targeting the PLK1 kinase domain .
PLK1 Inhibition : IC50 ~50–100 nM, less potent than this compound .
Key Findings :

  • Shows activity in osteosarcoma and leukemia models but requires higher doses for efficacy .

Structural and Functional Differences

Compound Chemical Class PLK1 IC50 (nM) Selectivity (vs. PLK2/3) Key Clinical Outcomes
This compound Dihydropteridinone 5–50 5–10x selective Phase II failure in NSCLC/pancreatic cancer
Volasertib Optimized dihydropteridinone 5–10 >20x selective Phase III success in AML
GSK461364A Thiophene derivative <10 Moderate Phase II discontinued
PHA-680626 Pyrazole derivative 50–100 Low Preclinical stage

Unique Advantages and Limitations of this compound

Advantages :

  • Broad-spectrum activity across diverse cancer types, including Ras-mutant tumors .
  • Induces dual apoptosis and pyroptosis in ovarian cancer via caspase-3/GSDME activation .
  • Synergizes with ferroptosis inducers (e.g., erastin) and γ-tubulin inhibitors (e.g., gatastatin) .

Limitations :

  • Generates aneuploidy in non-cancer cells (e.g., cardiac fibroblasts), raising safety concerns .
  • High clearance (~40 L/h) and interpatient variability limit therapeutic window .

Biological Activity

BI 2536 is a potent inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly during mitosis. This compound has garnered attention for its potential as an anticancer agent due to its ability to induce cell cycle arrest, apoptosis, and other biological effects in various cancer cell lines.

This compound primarily targets PLK1, leading to several downstream effects on cellular processes:

  • Cell Cycle Arrest : Treatment with this compound causes significant accumulation of cells in the G2 phase of the cell cycle. For instance, in SH-SY5Y neuroblastoma cells, the population in G2 phase increased from approximately 12.76% to 63.64% after 24 hours of exposure to 5 nM this compound . Similar results were observed in SK-N-BE(2) cells, where the G2 population rose from 6.06% to 18.94% upon treatment with 10 nM this compound.
  • Induction of Apoptosis : The compound has been shown to alter the expression of key genes involved in apoptosis. A study identified that 99 genes were significantly upregulated (>5 fold) following treatment, including BIRC7 and TNFSF10, while 79 genes were downregulated .
  • Mitotic Catastrophe : this compound treatment leads to mitotic catastrophe characterized by abnormal mitosis and subsequent cell death. This effect is particularly notable in cancer cells with high PLK1 expression .

Autophagy Modulation

Research indicates that this compound also influences autophagy pathways. The compound has been shown to increase the formation of autophagosomes and alter the expression of autophagy-related genes. Specifically, it was found that treatment resulted in elevated levels of LC3-II, a marker for autophagy, suggesting that this compound may inhibit autophagy through PLK1 inhibition .

Phase II Trials

A randomized Phase II trial evaluated this compound in patients with unresectable advanced exocrine adenocarcinoma of the pancreas. The study involved two dosing regimens:

  • 200 mg on Day 1 (n=43)
  • 60 mg on Days 1-3 (n=43)

The primary endpoint was the objective response rate (ORR) after treatment . Although results showed some activity, further studies are needed to establish efficacy.

Safety Profile

The safety profile of this compound has been assessed across various studies. In a Phase I study involving different dosing schedules, common adverse events included neutropenia (39% to 58%) and other drug-related side effects .

Case Studies and Findings

Several case studies have highlighted the efficacy of this compound across different types of cancers:

  • Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated modest efficacy and acceptable safety for this compound monotherapy in relapsed NSCLC patients .
  • Neuroblastoma : In vitro studies have shown that this compound effectively inhibits neuroblastoma cell proliferation and induces apoptosis through PLK1 inhibition .

Summary Table of Biological Activities

Biological ActivityEffectReference
Cell Cycle ArrestIncreased G2 phase population
Apoptosis InductionUpregulation of pro-apoptotic genes
Mitotic CatastropheInduction of abnormal mitosis
Autophagy ModulationIncreased LC3-II levels
Clinical EfficacyModest response in NSCLC

Q & A

Basic Research Questions

Q. What are the primary molecular targets of BI 2536, and how do they influence its mechanism of action in cancer cells?

this compound is a dual inhibitor of PLK1 (IC50 = 0.83 nM) and BRD4 (IC50 = 25 nM). PLK1 inhibition disrupts mitotic processes, leading to G2/M arrest, while BRD4 inhibition suppresses transcription of genes like IFNB. The compound induces apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins (e.g., Bcl-2, cIAP-1) .

Methodological Insight : To assess PLK1 inhibition, use flow cytometry to monitor 4N DNA accumulation (G2/M arrest) in HeLa cells treated with 0–1 µM this compound for 24 hours .

Q. What in vitro assays are recommended to evaluate this compound's anti-proliferative effects?

  • Cell viability : Alamar Blue or CCK-8 assays (e.g., IC50 values in neuroblastoma cells range from 5–50 nM) .
  • Apoptosis : Annexin V/PI staining and TUNEL assays (e.g., A2780 ovarian cancer cells show increased Annexin V positivity at 10–100 nM this compound) .
  • Cell cycle analysis : Propidium iodide staining followed by flow cytometry to detect G2/M arrest .

Q. What dosing regimens are effective for this compound in murine xenograft models?

Intravenous administration of 40–50 mg/kg this compound (weekly or biweekly) significantly reduces tumor volume in HCT116 and BxPC-3 xenografts. Tumor regression correlates with mitotic arrest and apoptosis, validated via histopathology .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound efficacy across different cancer models?

Variability may arise from differences in:

  • PLK1 expression levels : Use qPCR or Western blot to correlate PLK1 mRNA/protein levels with drug sensitivity .
  • ABC transporter overexpression : Resistance in ABCB1/ABCG2-overexpressing cells (e.g., KB-V-1) can be reversed with inhibitors like verapamil .
  • Tumor microenvironment : Assess intratumoral drug penetration using HPLC-MS in models like hepatocellular carcinoma .

Q. What experimental strategies can identify synthetic lethal interactions with this compound?

  • Combination therapies : Co-treatment with microtubule destabilizers (e.g., vincristine) enhances apoptosis in this compound-resistant cells by prolonging mitotic arrest .
  • CRISPR screens : Identify genes whose knockout sensitizes cells to this compound (e.g., BUB1 activation via SAC checkpoint disruption) .

Q. How do PLK1 mutations confer resistance to this compound, and how can this be overcome?

Mutations like G63S and R136G in PLK1’s kinase domain reduce drug binding. To confirm:

  • Generate stable cell lines expressing mutant PLK1 and compare IC50 values with wild-type controls .
  • Use structural modeling (e.g., PLK1-BI 2536 co-crystal structures) to design next-generation inhibitors .

Q. What pharmacokinetic parameters should be monitored in preclinical studies?

  • Plasma half-life : this compound shows rapid clearance in mice, necessitating frequent dosing .
  • Tissue distribution : Quantify drug levels in tumors vs. normal tissues using radiolabeled this compound .
  • Metabolite profiling : LC-MS/MS to identify active metabolites in liver microsomes .

Q. Data Interpretation and Translational Challenges

Q. How can transcriptomic analysis elucidate this compound-induced apoptotic pathways?

  • PCR arrays : The Human Apoptosis PCR Array (e.g., PAHS-3012Z) revealed upregulation of TNFSF10 and downregulation of LGALS1 in SH-SY5Y neuroblastoma cells after 24-hour treatment .
  • RNA-seq : Identify differentially expressed genes in this compound-resistant vs. sensitive clones to uncover compensatory pathways .

Q. What biomarkers predict clinical response to this compound in early-phase trials?

  • PLK1 expression : High PLK1 mRNA in neuroblastoma tumors correlates with poor survival and may predict sensitivity .
  • Circulating tumor DNA : Monitor PLK1 mutations (e.g., R136G) in plasma as a resistance marker .

Q. Why do some in vivo models show limited efficacy despite strong in vitro activity?

Poor intratumoral drug accumulation and stromal barriers can limit efficacy. Solutions include:

  • Nanoparticle delivery : Encapsulate this compound to enhance tumor targeting .
  • Patient-derived xenografts (PDX) : Use models with intact tumor microenvironments for preclinical validation .

Properties

IUPAC Name

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVVPGYIWAGRNI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226442
Record name BI 2536
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755038-02-9
Record name BI 2536
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755038-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name BI 2536
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI 2536
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16107
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Record name BI 2536
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BI-2536
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Retrosynthesis Analysis

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